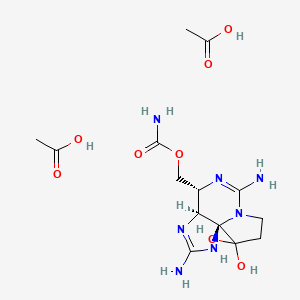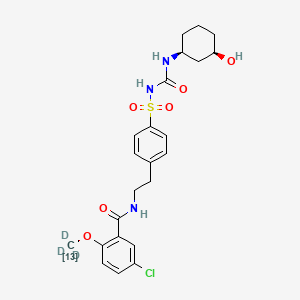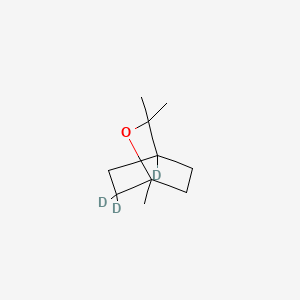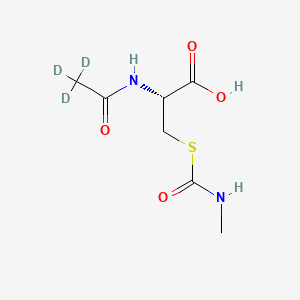
Saxitoxin diacetate
Vue d'ensemble
Description
Saxitoxin diacetate is a derivative of saxitoxin , a potent neurotoxin. It is commonly found in shellfish and is produced by dinoflagellate and cyanobacterial blooms in both seawater and freshwater environments . These blooms can lead to harmful algal events, affecting aquatic ecosystems and posing risks to human health.
Applications De Recherche Scientifique
Toxin Research and Marine Biology : Saxitoxin is a potent marine neurotoxin targeting multiple receptors, including voltage-gated sodium, calcium, and potassium channels, and enzymes like neuronal nitric oxide synthase. Its binding to these channels and proteins in marine organisms like pufferfish has made it an important tool in marine biology and toxin research (Llewellyn, 2006).
Pharmaceutical Applications : Certain saxitoxin analogs, including saxitoxin diacetate, have shown potential in pharmaceuticals, for instance, as long-term anesthetics in treatments for conditions like chronic tension-type headaches and anal fissures (Wiese, D’Agostino, Mihali, Moffitt, & Neilan, 2010).
Neurobiology Research : Saxitoxin, due to its specific action on sodium channels in nerves and muscles, is used as a molecular probe in neurobiology. It helps in understanding nerve and muscle physiology and the mechanisms underlying action potentials (Evans, 1972).
Water Safety and Food Security : Saxitoxin diacetate is important for studying the detoxification of contaminated water supplies and shellfish, thus aiding in public health and food safety (Turnbull, Harwood, Boundy, Holland, Hallegraeff, Malhi, & Quilliam, 2020).
Analytical Methods : Advanced methods like Laser Tweezers Raman Spectroscopy utilize saxitoxin for the rapid detection of environmental pollutants, demonstrating its role in environmental monitoring and research (Huai, Gao, Miao, Yao, & Wang, 2013).
Genetic Studies : Discoveries of genes involved in saxitoxin production in marine dinoflagellates have opened avenues for molecular biology studies, particularly in understanding gene-environment interactions and biosynthesis mechanisms (Stüken, Orr, Kellmann, Murray, Neilan, & Jakobsen, 2011).
Immunology : Research on the effects of saxitoxin on immune cells like hemocytes in marine organisms like mussels suggests its impact on immunocompetence, potentially affecting the response to environmental toxins (Astuya, Carrera, Ulloa, Aballay, Núñez-Acuña, Hégaret, & Gallardo‐Escárate, 2015).
Toxin Detection and Monitoring : Quantitative PCR methods targeting saxitoxin genes in cyanobacteria have been developed for monitoring and assessing the potential toxicity of environmental water blooms, contributing to public health and environmental management (Al-Tebrineh, Mihali, Pomati, & Neilan, 2010).
Mécanisme D'action
Saxitoxin-group toxins act as neurotoxins by blocking the sodium channels located in the axons of neuronal cells. This disruption prevents the normal flow of sodium ions, affecting nerve impulses and leading to paralysis. In cardiac cells, saxitoxin also interacts with potassium and calcium channels, potentially causing arrhythmias .
Propriétés
IUPAC Name |
[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N7O4.2C2H4O2/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;2*1-2(3)4/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H3,(H,3,4)/t4-,5-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFJZKIYFVCKU-UIPPETONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662345 | |
| Record name | Saxitoxin diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saxitoxin diacetate | |
CAS RN |
220355-66-8 | |
| Record name | Saxitoxin diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Saxitoxin diacetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How reliable is the ELISA kit for detecting Saxitoxin diacetate in shellfish samples compared to the traditional mouse bioassay?
A: The research paper highlights that while the ELISA kit demonstrates high sensitivity to Saxitoxin (STX) and excellent recovery rates for Saxitoxin diacetate (STX-A) from clam meat [], it shows unpredictable cross-reactivity with gonyautoxins (GTXs). This cross-reactivity leads to an underestimation of toxicity in some naturally contaminated shellfish samples. Therefore, while the ELISA kit offers advantages in terms of sensitivity and ease of use, it cannot fully replace the mouse bioassay, which remains the gold standard for screening shellfish samples, particularly for regulatory purposes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)